

A Comparative Crystallographic Guide to 5-Bromoquinoxaline Derivatives

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Compound of Interest

Compound Name: 5-Bromoquinoxaline

Cat. No.: B1268445

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This guide provides a comparative overview of the X-ray crystallographic data for bromo-substituted quinoxaline derivatives. Quinoxalines are a class of heterocyclic compounds of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including roles as kinase inhibitors and anticancer agents. The introduction of a bromine atom at the 5-position can significantly influence the molecule's physicochemical properties and biological activity. This document summarizes available crystallographic data, details experimental protocols for structure determination, and visualizes relevant biological pathways and experimental workflows.

Comparative Crystallographic Data

Obtaining a homologous series of crystallographic data for simple **5-bromoquinoxaline** derivatives proved challenging through publicly available literature searches. Therefore, this guide presents the crystallographic data for a relevant bromo-substituted quinoxaline derivative and a related non-brominated quinoxaline for comparative context. This comparison, while not of a systematic series, provides insight into the structural parameters of these scaffolds.

Parameter	2,3-bis(5-bromo-2-thienyl)-6,7-dichloroquinoxaline	2,3-Diphenylquinoxaline
Chemical Formula	C ₁₆ H ₆ Br ₂ Cl ₂ N ₂ S ₂	C ₂₀ H ₁₄ N ₂
Formula Weight	517.18	282.34
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /n
a (Å)	11.231(2)	6.0325(3)
b (Å)	8.895(2)	10.9516(6)
c (Å)	16.501(3)	22.5985(13)
α (°)	90	90
β (°)	109.20(3)	95.107(2)
γ (°)	90	90
Volume (Å ³)	1555.2(6)	1486.9(1)
Z	4	4
Temperature (K)	100(2)	Not Reported
Radiation (λ)	Mo Kα (0.71073 Å)	Not Reported
Calculated Density (g/cm ³)	2.208	1.260
R-factor (R1)	0.042	Not Reported
CCDC Number	Not Reported in Snippet	265060

Note: The data for 2,3-bis(5-bromo-2-thienyl)-6,7-dichloroquinoxaline features bromine atoms on the thiophene rings and chlorine atoms on the quinoxaline core, which will significantly influence its crystal packing compared to a simple **5-bromoquinoxaline**. The data for 2,3-diphenylquinoxaline is for the non-brominated parent compound and is provided as a basic structural reference.

Experimental Protocols

The following outlines a typical experimental protocol for the single-crystal X-ray diffraction of a **5-bromoquinoxaline** derivative.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the synthesized **5-bromoquinoxaline** derivative. Common solvents include acetone, ethanol, methanol, or mixtures thereof. The process involves dissolving the compound in a minimal amount of the chosen solvent, filtering the solution to remove any impurities, and allowing the solvent to evaporate slowly in a loosely covered container over several days to weeks.

Data Collection

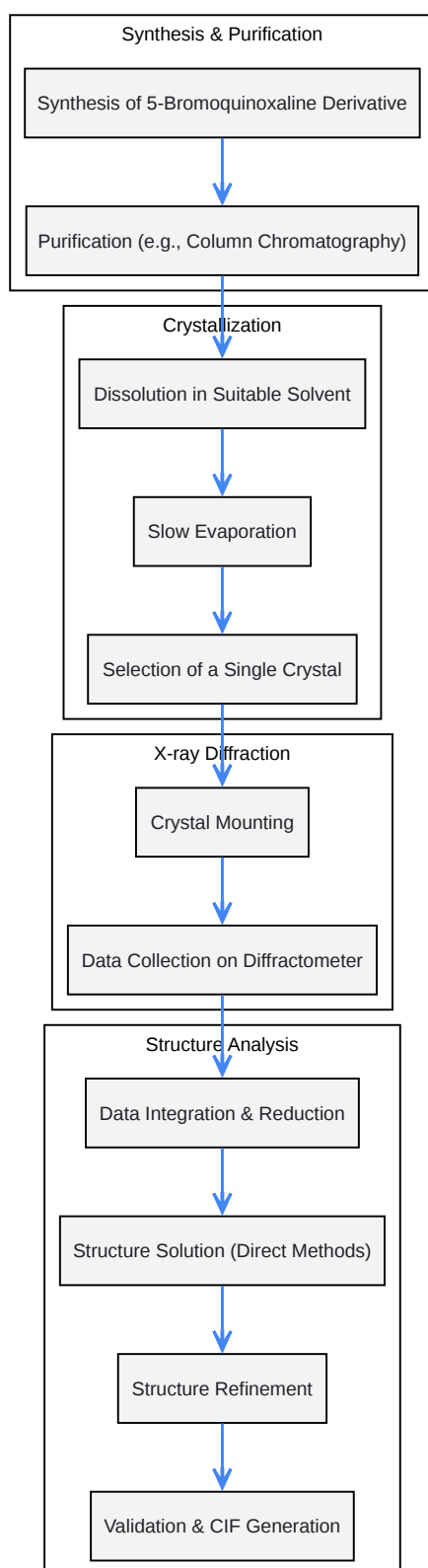
A suitable single crystal is mounted on a goniometer head. Data collection is performed on a single-crystal X-ray diffractometer, commonly equipped with a CCD or CMOS detector. Monochromatic X-ray radiation, typically from a molybdenum (Mo K α , $\lambda = 0.71073 \text{ \AA}$) or copper (Cu K α , $\lambda = 1.54184 \text{ \AA}$) source, is used. The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods or Patterson methods, which provide initial phases for the structure factors. The resulting electron density map is interpreted to build an initial molecular model. This model is then refined by full-matrix least-squares on F^2 to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model. The quality of the final structure is assessed by parameters such as the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (S).

Mandatory Visualizations

Experimental Workflow

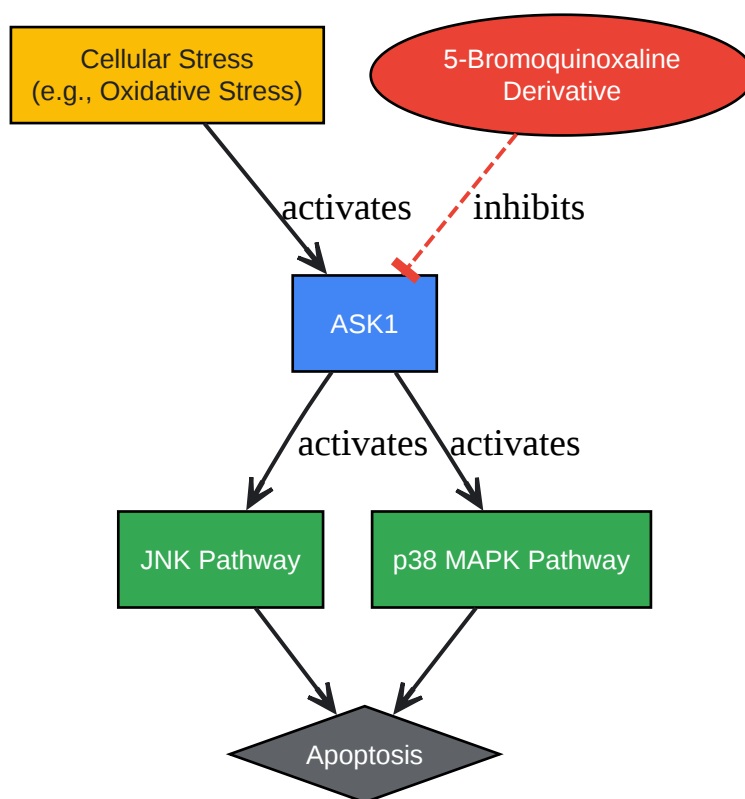


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Caption: Experimental workflow for X-ray crystallography.

Signaling Pathway

Quinoxaline derivatives have been widely investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. For instance, some quinoxalines are known to inhibit Apoptosis signal-regulating kinase 1 (ASK1), leading to downstream effects on the JNK and p38 MAPK pathways, which can ultimately trigger apoptosis.



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Caption: Inhibition of ASK1 signaling by a **5-bromoquinoxaline** derivative.

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